2,4-Dimethylpentane-1-sulfonyl fluoride
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Overview
Description
2,4-Dimethylpentane-1-sulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides. Sulfonyl fluorides are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry. The compound is characterized by the presence of a sulfonyl fluoride group attached to a 2,4-dimethylpentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylpentane-1-sulfonyl fluoride can be achieved through several methods:
Fluoride-Chloride Exchange: This method involves the exchange of a chloride group in a sulfonyl chloride precursor with a fluoride ion.
Direct Fluorosulfonylation: This method uses fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF.
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves large-scale fluoride-chloride exchange reactions due to their simplicity and cost-effectiveness. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonylated products.
Electrophilic Fluorination: The compound can participate in electrophilic fluorination reactions, where the sulfonyl fluoride group acts as an electrophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Fluorination: Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under mild conditions.
Major Products:
Nucleophilic Substitution: The major products are sulfonylated derivatives, such as sulfonamides, sulfonates, and sulfonothioates.
Electrophilic Fluorination: The major products are fluorinated sulfonyl compounds.
Scientific Research Applications
2,4-Dimethylpentane-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules due to its reactivity and stability.
Chemical Biology: The compound is used as a covalent probe for studying protein functions and interactions.
Medicinal Chemistry: Sulfonyl fluorides, including this compound, are used in drug discovery as potential inhibitors of enzymes and other biological targets.
Materials Science: The compound is used in the development of functional materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,4-dimethylpentane-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic sites in target molecules. The sulfonyl fluoride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable sulfonylated adducts. This covalent modification can inhibit the activity of enzymes or alter protein functions .
Comparison with Similar Compounds
Pefabloc SC (4-(2-aminoethyl)-benzene-sulfonyl fluoride): A potent and irreversible inhibitor of serine proteases.
Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride used as a serine protease inhibitor.
Uniqueness: 2,4-Dimethylpentane-1-sulfonyl fluoride is unique due to its branched alkane backbone, which provides distinct steric and electronic properties compared to other sulfonyl fluorides. This uniqueness can influence its reactivity and selectivity in various chemical and biological applications .
Properties
Molecular Formula |
C7H15FO2S |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,4-dimethylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H15FO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
QIPOERMLJNZFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CS(=O)(=O)F |
Origin of Product |
United States |
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